![molecular formula C20H26N2O4 B2617301 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide CAS No. 955227-53-9](/img/structure/B2617301.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is a synthetic organic compound. It's notable for its complex structure, which includes a benzodioxole moiety, a pyrrolidinone ring, and a cyclopentyl group. Its unique structure gives it significant potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis. One possible route involves the following steps:
Formation of the Pyrrolidinone Ring: : Starting with benzo[d][1,3]dioxole, it undergoes a series of reactions including nitration, reduction, and cyclization to form the pyrrolidinone ring.
Methylation: : The intermediate product is then subjected to methylation to introduce the methyl group.
Cyclopentyl Propanamide Addition:
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic steps but scaled up using larger reactors and continuous flow systems. Key considerations include:
Optimizing Reaction Yields: : Industrial processes focus on maximizing yield and purity.
Safety and Environmental Concerns: : Handling of reagents and solvents should adhere to strict safety protocols to prevent accidents and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is reactive towards several chemical transformations:
Oxidation: : This compound can undergo oxidation to form various derivatives, especially at the pyrrolidinone ring.
Reduction: : Reduction reactions can modify the carbonyl groups, potentially leading to secondary alcohols.
Substitution: : Nucleophilic substitution reactions can occur, particularly involving the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride are employed.
Substitution: : Reagents like alkyl halides or nucleophiles such as amines can be used.
Major Products Formed
The major products depend on the specific reaction conditions. For example, oxidation of the pyrrolidinone ring can lead to carboxylic acid derivatives, while reduction can form alcohols.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide finds application in various fields due to its unique structure:
Chemistry: : Used as an intermediate in organic synthesis, providing a foundation for creating more complex molecules.
Biology: : Potential for studying enzyme interactions and receptor binding due to its diverse functional groups.
Medicine: : Investigated for potential therapeutic uses, particularly in the treatment of neurological and inflammatory diseases.
Industry: : Utilized in the development of new materials and chemicals, particularly those requiring precise molecular modifications.
Mechanism of Action
Mechanism
The compound exerts its effects through interactions with specific molecular targets in biological systems. For instance:
Binding to Receptors: : It may bind to certain receptors, influencing signal transduction pathways.
Enzyme Inhibition: : The compound could act as an inhibitor for specific enzymes, affecting metabolic pathways.
Molecular Targets and Pathways
Neurotransmitter Receptors: : It could modulate receptors like GABA or serotonin receptors.
Inflammatory Pathways: : May interact with enzymes involved in inflammatory responses, potentially reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structures include:
N-((1-(benzo[d][1,3]dioxol-5-yl)-4-hydroxypyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-methoxypyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide
Highlighting Uniqueness
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide stands out due to its specific combination of functional groups, providing unique reactivity and potential applications not seen in similar compounds. For example, the cyclopentylpropanamide group may offer unique binding properties and metabolic stability, differentiating it from other derivatives.
Conclusion
This compound is a compound with a rich tapestry of synthetic possibilities and applications. Its diverse reactivity and potential therapeutic benefits make it an intriguing subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-19(8-5-14-3-1-2-4-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h6-7,10,14-15H,1-5,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUHBPGRJQMFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]acetic acid](/img/structure/B2617218.png)
![2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2617219.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2617220.png)
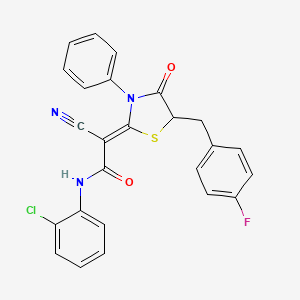
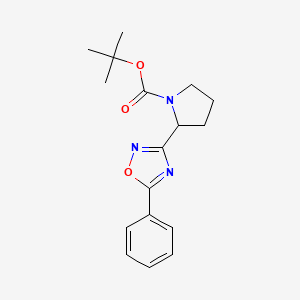
![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)
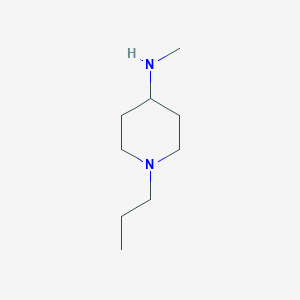
![2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2617228.png)
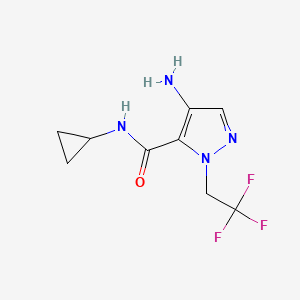
![4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2617233.png)
![N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2617235.png)
![methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2617237.png)
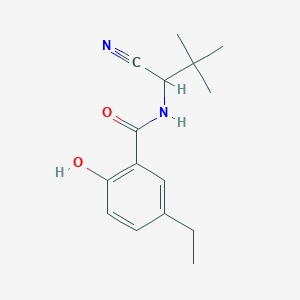
![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)
